7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine 7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884608
InChI: InChI=1S/C11H13ClIN3/c1-6-8(13)7-9(12)14-5-15-10(7)16(6)11(2,3)4/h5H,1-4H3
SMILES:
Molecular Formula: C11H13ClIN3
Molecular Weight: 349.60 g/mol

7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC15884608

Molecular Formula: C11H13ClIN3

Molecular Weight: 349.60 g/mol

* For research use only. Not for human or veterinary use.

7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine -

Specification

Molecular Formula C11H13ClIN3
Molecular Weight 349.60 g/mol
IUPAC Name 7-tert-butyl-4-chloro-5-iodo-6-methylpyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C11H13ClIN3/c1-6-8(13)7-9(12)14-5-15-10(7)16(6)11(2,3)4/h5H,1-4H3
Standard InChI Key YNCRDGYQLDVJGR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(N1C(C)(C)C)N=CN=C2Cl)I

Introduction

Chemical Structure and Nomenclature

The core structure of 7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine consists of a bicyclic system combining pyrrole and pyrimidine rings. Key substituents include:

  • A tert-butyl group at the 7-position, enhancing steric bulk and metabolic stability.

  • Chloro and iodo groups at positions 4 and 5, respectively, enabling diverse reactivity in cross-coupling reactions.

  • A methyl group at position 6, modulating electronic effects and solubility .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₁H₁₃ClIN₃
Molecular Weight375.60 g/mol
InChI KeyAGIMUTXQXSASMW-UHFFFAOYSA-N

The IUPAC name derives from the parent pyrrolo[2,3-d]pyrimidine system, with substituents numbered according to Hantzsch-Widman rules .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of this compound typically involves multi-step halogenation and alkylation reactions. A representative pathway includes:

Step 1: Iodination of Pyrrolopyrimidine Core
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes iodination using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 0°C, yielding 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine .

StepReagents/ConditionsYield (%)
1NIS, DMF, 0°C → RT, 12 hr85
2tert-BuBr, NaH, THF, 60°C72
3MeI, LDA, -78°C → RT68

Purification often employs column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Physicochemical Properties

Thermal and Solubility Data

PropertyValue
Melting Point179–183°C (decomposes)
LogP (Octanol-Water)3.2 ± 0.3 (Predicted)
Solubility in DMSO45 mM (25°C)

The tert-butyl group enhances lipophilicity, while the iodo substituent contributes to molecular polarizability .

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR) Insights

  • Position 6 (Methyl): Enhances cellular permeability compared to unsubstituted analogs (Caco-2 Papp: 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s) .

  • Position 5 (Iodo): Critical for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .

Patent Landscape

The WO2017146116A1 patent covers pyrrolopyrimidine derivatives with RET inhibitory activity, highlighting the therapeutic relevance of this scaffold .

CodeRisk
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage

Recommended PPE

  • Nitrile gloves, safety goggles, and fume hood use during synthesis .

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